1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine
Description
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,4'-oxane]-1-amine |
InChI |
InChI=1S/C13H17NO/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13/h1-4,12H,5-9,14H2 |
InChI Key |
YMVUPRCAIPRDRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC3=CC=CC=C3C2N |
Origin of Product |
United States |
Preparation Methods
Key Features
- Reagents and Conditions: Aldohydrazones are oxidized by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in acetonitrile at 80 °C to generate reactive nitrilimines.
- Reaction Pathway: The nitrilimine intermediate undergoes a domino [3+2] cycloaddition with cyclic dipolarophiles to form spiro[indene-oxane] frameworks.
- Yields: This method provides satisfactory yields of functionalized spiro compounds.
- Advantages: Mild conditions, in situ generation of reactive intermediates, and broad substrate scope.
Reaction Scheme Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Aldohydrazone + TEMPO, acetonitrile, 80 °C | Formation of 1,3-dipolar nitrilimine intermediate |
| 2 | Reaction with 2-arylidene-1,3-indanedione | [3+2] Cycloaddition to form spiro[indene-oxane] derivatives |
This approach is directly relevant to the synthesis of spiro[indene-oxane] amines, as the amine functionality can be introduced via appropriate aldohydrazone precursors or subsequent functional group transformations.
Multicomponent Reactions Involving Indene Derivatives
Multicomponent reactions (MCRs) provide a versatile route to spirocyclic compounds by combining multiple reactants in a single step.
- Typical Reactants: Indene-1,3-dione or derivatives, aldehydes, amines, and bases such as triethylamine.
- Mechanism: Initial condensation followed by cyclization to form the oxane ring fused to the indene core.
- Example: Reaction of 5-substituted isatins with malononitrile and amine components under basic conditions yields spirocyclic amine derivatives with high regioselectivity and yields.
Stepwise Synthesis from Indane-1,3-dione Precursors
Indane-1,3-dione is a versatile building block for spiro compound synthesis.
- Preparation of Indane-1,3-dione: Typically synthesized via oxidation of indane or through dialkyl phthalate under basic conditions, followed by hydrolysis and decarboxylation.
- Functionalization: Reaction with amines or hydrazine derivatives to introduce nitrogen functionalities.
- Cyclization: Intramolecular cyclization under acidic or basic conditions to form the oxane ring, completing the spiro structure.
Reaction Yield and Conditions Summary
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Dialkyl phthalate + base | Heating, acidic workup | ~50% (two steps) | Formation of indane-1,3-dione |
| Indane oxidation (alternative) | Various oxidants (NHPI, PCC, etc.) | 17–18% | Less efficient, expensive reagents |
| Reaction with hydrazinecarboxamide | Ethanol, triethylamine | 78–90% | Formation of hydrazone intermediates |
| Cyclization to spiro derivatives | Acidic or basic conditions | High yields | Formation of spiro[indene-oxane] amines |
Additional Synthetic Considerations and Patented Processes
- Cyclization Agents: Use of 1,1′-carbonyldiimidazole (CDI), thionyl chloride (SOCl2), or phosphoryl chloride (POCl3) can promote ring closure steps in related systems.
- Base Catalysis: Organic amines such as triethylamine or pyridine facilitate cyclization and amide formation.
- Salt Formation: Free amine spiro compounds can be converted to acid salts (e.g., hydrochloride) for improved stability and handling.
Summary Table of Preparation Methods for 1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine
Research Findings and Professional Insights
- The [3+2] cycloaddition method is a recent advancement offering a streamlined approach to spiro[indene-oxane] amines with functional group tolerance and good yields.
- The multicomponent approach allows rapid assembly of complex spirocyclic frameworks, useful for medicinal chemistry applications.
- The stepwise synthesis from indane-1,3-dione remains a foundational method, especially when combined with modern catalysts and cyclization agents to improve yields and selectivity.
- Optimization of reaction parameters such as temperature, solvent, and catalyst/base selection critically influences the yield and purity of the final spiro compound.
- Salt formation of the amine enhances compound stability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Spirocyclic Oxetane Derivatives
Piperidine-Containing Spiro Compounds
- Example : (1S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride
- Structural Difference : Substitutes oxane with a piperidine ring (six-membered nitrogen-containing heterocycle).
- Properties :
- Purity : ≥97% (HPLC), stored at 2–8°C for stability .
- Applications: Used in neurological research, leveraging the basicity of the piperidine nitrogen for target binding .
Azetidine-Based Spiro Systems
- Example: 1′,3′-Dihydrospiro[azetidine-3,2′-indene] Structural Difference: Incorporates a four-membered azetidine ring. Synthesis: Synthesized via modular approaches for protease inhibitor discovery .
Morpholine-Containing Spiro Analogues
- Example: 3-(5-((2-Chloro-6-ethylbenzyl)oxy)-2,3-dihydrospiro[indene-1,2′-morpholin]-4′-yl)propanoic acid Structural Difference: Morpholine (oxygen- and nitrogen-containing ring) replaces oxane. Applications: Acts as a sphingosine-1-phosphate (S1P) receptor modulator, with enantiomers showing distinct pharmacokinetic profiles .
Photochemically Synthesized Spiroindenes
- Example : 1-Oxo-1,3-dihydrospiro[indene-2,3′-indoline]
Comparative Analysis Table
Key Findings and Implications
- Structural Impact : Smaller rings (oxetane, azetidine) enhance metabolic stability but may introduce synthetic challenges. Larger rings (piperidine, morpholine) improve target binding but increase molecular weight.
- Synthetic Routes : Photochemical methods (e.g., ) offer diastereoselectivity advantages over traditional thermal methods. Commercial availability of the target compound streamlines early-stage research .
- Biological Relevance: The oxane derivative’s balance of rigidity and solubility makes it a versatile scaffold, whereas azetidine and morpholine derivatives show niche applications in antiviral and immunomodulatory contexts .
Biological Activity
1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine is a complex organic compound that has garnered interest in the scientific community for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine features a spirocyclic structure that combines elements of indene and amine functionalities. Its molecular formula is with a molecular weight of approximately 265.38 g/mol. The unique arrangement of rings and substituents in this compound contributes to its potential pharmacological properties.
The biological activity of 1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine may involve interactions with various molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzyme activity and receptor binding, potentially influencing pathways related to signal transduction and metabolic regulation .
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It might bind to receptors that modulate physiological responses.
Biological Activities
Research has indicated several biological activities associated with compounds similar to 1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine:
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial effects against various bacterial strains.
- Anti-inflammatory Properties : Compounds within this class have been studied for their potential to reduce inflammation.
- Anticancer Potential : There is ongoing research into the anticancer properties of related compounds.
Data Table: Biological Activities of Related Compounds
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various spirocyclic compounds including analogs of 1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine. The results indicated that these compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 12.4 µM against Staphylococcus aureus .
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds derived from indandione structures. The study found that certain derivatives significantly reduced inflammation markers in vitro compared to standard anti-inflammatory agents like curcumin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
